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molecular formula C11H13Cl2NO B1586973 4-(3,4-Dichlorophenoxy)piperidine CAS No. 245057-73-2

4-(3,4-Dichlorophenoxy)piperidine

Cat. No. B1586973
M. Wt: 246.13 g/mol
InChI Key: DQNSSLUVUXZLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709500B2

Procedure details

4-Hydroxypiperidine (50 g, 494 mmol) was added portionwise to a stirred suspension of potassium tert-butoxide (110.9 g, 990 mmol) in THF (900 ml) at room temperature and under nitrogen. The mixture was heated at reflux and 1,2-dichloro-4-fluorobenzene (98 g, 594 mmol) added dropwise over 30 minutes. The mixture was sired at reflux for another 1 hour then cooled down to room temperature, diluted with ethyl acetate (500 ml) and washed with water (500 ml). The organic phase was diluted further with ethyl acetate (500 ml) and extracted with 1M hydrochloric acid (200 ml), The aqueous extract was adjusted to pH>10 by addition of a solution of sodium hydroxide and extracted twice with tert-butylmethyl ether (750 ml). The organic extracts were dried over magnesium sulfate, filtered and concentrated under vacuum to yield the sub-title compound as a dark oil which was used as such in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
110.9 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.CC(C)([O-])C.[K+].[Cl:14][C:15]1[CH:20]=[CH:19][C:18](F)=[CH:17][C:16]=1[Cl:22]>C1COCC1.C(OCC)(=O)C>[Cl:14][C:15]1[CH:20]=[C:19]([CH:18]=[CH:17][C:16]=1[Cl:22])[O:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
110.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
98 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)F)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with water (500 ml)
ADDITION
Type
ADDITION
Details
The organic phase was diluted further with ethyl acetate (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1M hydrochloric acid (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
ADDITION
Type
ADDITION
Details
was adjusted to pH>10 by addition of a solution of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted twice with tert-butylmethyl ether (750 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2CCNCC2)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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